molecular formula C17H19ClN6 B5705640 1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B5705640
M. Wt: 342.8 g/mol
InChI Key: WULXYSYSPACYHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps, starting from basic building blocks to the final heterocyclic system. A notable approach to synthesizing these compounds includes the condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine derivatives involves various strategies, including the use of stoichiometric hydrates and solvent-free forms, highlighting the importance of hydrogen bonding in determining the molecular structure (Trilleras et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by the presence of hydrogen-bonded sheets and frameworks, which can vary between two and three dimensions based on the specific substituents and synthesis conditions. These structures demonstrate the versatility and complexity of the pyrazolo[3,4-d]pyrimidine framework, with examples showing different dimensional hydrogen-bonded networks (Trilleras et al., 2008).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6/c1-22-6-8-23(9-7-22)16-15-10-21-24(17(15)20-12-19-16)11-13-2-4-14(18)5-3-13/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULXYSYSPACYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

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